2-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)oxy]-N-(4H-1,2,4-triazol-3-yl)acetamide 2-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)oxy]-N-(4H-1,2,4-triazol-3-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16329180
InChI: InChI=1S/C17H18N6O3/c24-15(21-17-18-10-19-22-17)9-26-11-5-6-13-12(8-11)16(25)23-7-3-1-2-4-14(23)20-13/h5-6,8,10H,1-4,7,9H2,(H2,18,19,21,22,24)
SMILES:
Molecular Formula: C17H18N6O3
Molecular Weight: 354.4 g/mol

2-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)oxy]-N-(4H-1,2,4-triazol-3-yl)acetamide

CAS No.:

Cat. No.: VC16329180

Molecular Formula: C17H18N6O3

Molecular Weight: 354.4 g/mol

* For research use only. Not for human or veterinary use.

2-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)oxy]-N-(4H-1,2,4-triazol-3-yl)acetamide -

Specification

Molecular Formula C17H18N6O3
Molecular Weight 354.4 g/mol
IUPAC Name 2-[(12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-2-yl)oxy]-N-(1H-1,2,4-triazol-5-yl)acetamide
Standard InChI InChI=1S/C17H18N6O3/c24-15(21-17-18-10-19-22-17)9-26-11-5-6-13-12(8-11)16(25)23-7-3-1-2-4-14(23)20-13/h5-6,8,10H,1-4,7,9H2,(H2,18,19,21,22,24)
Standard InChI Key QTJPCFWLWKWJBZ-UHFFFAOYSA-N
Canonical SMILES C1CCC2=NC3=C(C=C(C=C3)OCC(=O)NC4=NC=NN4)C(=O)N2CC1

Introduction

2-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)oxy]-N-(4H-1,2,4-triazol-3-yl)acetamide is a complex organic compound featuring a unique combination of structural motifs, including an azepinoquinazoline core and a triazole moiety. This compound is classified as a heterocyclic organic compound due to the presence of nitrogen atoms within its ring structure. It is primarily studied for its potential pharmacological properties and applications in medicinal chemistry.

Molecular Formula and Weight

  • Molecular Formula: C17H18N6O3

  • Molecular Weight: Approximately 354.4 g/mol .

Synonyms and Identifiers

  • PubChem CID: 75356980

  • Synonyms: 2-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)oxy]-N-(4H-1,2,4-triazol-3-yl)acetamide, 1574351-31-7, EiM08-33675, STL411507, AKOS025145206 .

Synthesis and Chemical Reactions

The synthesis of 2-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)oxy]-N-(4H-1,2,4-triazol-3-yl)acetamide typically involves multi-step organic reactions. Common methods include the use of specific reagents such as acyl chlorides or amines and solvents like dimethylformamide or dichloromethane. Reaction conditions such as temperature and time must be optimized to achieve high yields and purity of the final product.

Biological Activities and Potential Applications

Compounds with similar structural motifs, particularly those featuring quinazoline and triazole rings, are often investigated for their potential biological activities, including anticancer, antimicrobial, and antiviral properties. The unique combination of structural elements in 2-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)oxy]-N-(4H-1,2,4-triazol-3-yl)acetamide may confer distinct pharmacological properties, making it a candidate for further research in medicinal chemistry.

Structural Comparison with Related Compounds

Compound NameStructure FeaturesBiological Activity
2-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)oxy]-N-(4H-1,2,4-triazol-3-yl)acetamideAzepinoquinazoline core with a triazole moietyPotential anticancer or antimicrobial activities
N-(2,5-dimethoxyphenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamideQuinazoline with a dimethoxyphenyl substituentAnticancer and antimicrobial properties
N-(2-chlorobenzyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamideChlorobenzyl group attached to an azepinoquinazoline corePotential anticancer and antimicrobial activities

Spectroscopic Analysis

Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are essential for characterizing the physical properties of this compound. These methods provide insights into its molecular structure and functional groups, which are crucial for understanding its reactivity and potential biological interactions.

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